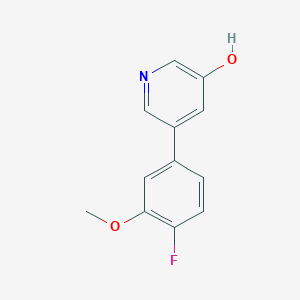
3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% (3CMP-2H) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless and odorless crystalline solid with a molecular formula of C9H8ClNO. This compound has a wide range of applications in scientific research and in the laboratory setting. It is used as a reagent in various synthesis reactions and has been studied for its biochemical and physiological effects.
科学的研究の応用
3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various organic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of various pharmaceuticals and other organic compounds. Additionally, 3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, 3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory, antioxidant, and analgesic effects. Additionally, it has been shown to reduce blood pressure and cholesterol levels, and to have anti-cancer effects.
実験室実験の利点と制限
The advantages of using 3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% for laboratory experiments include its availability, low cost, and stability under a variety of conditions. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% for laboratory experiments. It is toxic and can be irritating to the skin and eyes, and should be handled with caution. Additionally, it can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for 3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%. It could be further studied for its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, it could be further studied for its potential use in the treatment of various diseases and conditions. Additionally, further research could be conducted to determine the optimal dosage and usage of 3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%. Finally, it could be further studied for its potential use as an industrial catalyst or as a reagent in various synthesis reactions.
合成法
3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-chloro-2-methylphenol with 1-chloro-2-methylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the intermediate product 3-chloro-2-methylpyridin-2-ol. The second step involves the dehydration of the intermediate product to yield 3-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%.
特性
IUPAC Name |
3-(3-chloro-2-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-9(4-2-6-11(8)13)10-5-3-7-14-12(10)15/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHANICBDZQNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682838 |
Source


|
| Record name | 3-(3-Chloro-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-31-1 |
Source


|
| Record name | 3-(3-Chloro-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














